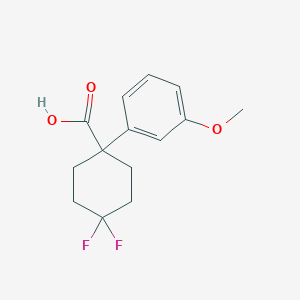
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with difluoro and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclohexane ring followed by the introduction of the difluoro and methoxyphenyl groups. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives to introduce the carboxylic acid group.
Fluorination Reactions:
Methoxylation: The methoxy group can be introduced using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the difluoro groups to other functional groups.
Substitution Reactions: The methoxyphenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Hydrogenated Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may have medicinal properties, including anti-inflammatory and antiviral activities. These properties make it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of various materials, including polymers and coatings. Its properties contribute to the development of advanced materials with improved performance.
Mecanismo De Acción
The mechanism by which 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
4,4-Difluorocyclohexanecarboxylic acid: Similar structure but lacks the methoxyphenyl group.
3-Methoxybenzoic acid: Contains the methoxyphenyl group but lacks the difluoro substitution on the cyclohexane ring.
Uniqueness: 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid is unique due to its combination of difluoro and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with similar compounds.
Propiedades
Fórmula molecular |
C14H16F2O3 |
|---|---|
Peso molecular |
270.27 g/mol |
Nombre IUPAC |
4,4-difluoro-1-(3-methoxyphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16F2O3/c1-19-11-4-2-3-10(9-11)13(12(17)18)5-7-14(15,16)8-6-13/h2-4,9H,5-8H2,1H3,(H,17,18) |
Clave InChI |
ZEHSDFGXXJDTJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2(CCC(CC2)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


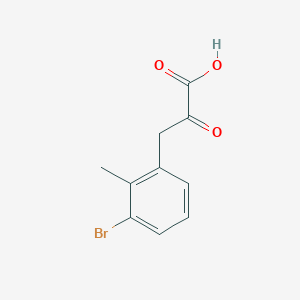
![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)
![2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B15316747.png)

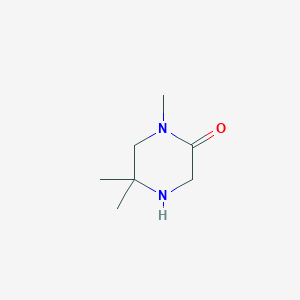
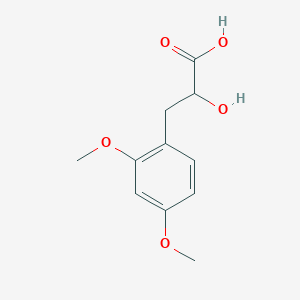


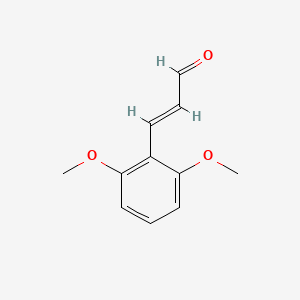
![4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B15316795.png)
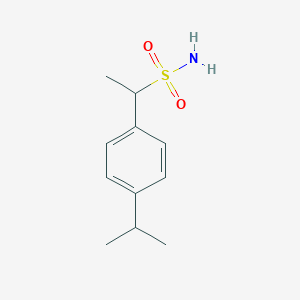
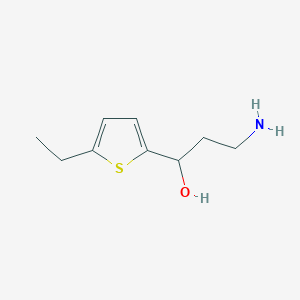
![2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15316809.png)
![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B15316824.png)
